molecular formula C12H14O7 B099487 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid CAS No. 18780-67-1

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid

Cat. No. B099487
CAS RN: 18780-67-1
M. Wt: 270.23 g/mol
InChI Key: KSIOSIYBQLJZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid is a derivative of benzoic acid, which is a common framework in medicinal chemistry. It is characterized by the presence of ethoxy and methoxy groups on the benzene ring, which can influence its chemical behavior and physical properties. This compound is structurally related to other benzoic acid derivatives that have been synthesized for various applications, including pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves a series of reactions starting from 4-amino-2-hydroxybenzoic acid, including methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of 3,4,5-trimethoxybenzoic acid derivatives involves alkylation-hydrolysis sequences . These methods could be adapted to synthesize the target compound by altering the starting materials and reaction conditions to introduce the appropriate ethoxy and methoxy substituents.

Molecular Structure Analysis

The molecular structure of 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid would feature a benzene ring with two methoxy groups at the 3 and 5 positions and an ethoxycarbonyloxy group at the 4 position. The presence of these electron-donating groups could affect the electron density of the aromatic ring, potentially influencing its reactivity. The structure of related compounds has been confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

While specific reactions of 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid are not detailed in the provided papers, the chemical behavior of similar compounds can be indicative. For example, the intramolecular cyclization of related acids under the influence of acetic anhydride has been reported . This suggests that the target compound might also undergo similar cyclization or condensation reactions, depending on the reaction conditions and the presence of suitable functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid can be inferred from related compounds. The introduction of ethoxy and methoxy groups typically increases the lipophilicity of the molecule, which can affect its solubility and interaction with biological membranes. The isotopic labeling of similar compounds has been used to study their properties and behavior, with isotopic purity exceeding 99 atom percent 2H . Such labeling could be applied to the target compound for detailed studies of its properties and potential applications in pharmaceuticals.

Scientific Research Applications

Synthesis and Labeling

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid has been utilized in the synthesis of specifically labeled compounds. For example, it was used in the preparation of 2H-labeled reserpines, a class of alkaloids, through a process involving alkylation-hydrolysis sequences (Roth, Fischer, Pachta, & Althaus, 1982).

Photochemical Pathways

Research on related compounds, such as syringic acid, has shed light on novel photochemical pathways relevant in environmental photochemistry. This includes the investigation of photosubstitution reactions and their pH dependency, which is critical for understanding environmental behaviors of these compounds (Dallin, Wan, Krogh, Gill, & Moore, 2009).

Polymer Synthesis

In the field of polymer science, derivatives of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid have been involved in the synthesis of high molecular weight poly(4-hydroxybenzoate)s. These syntheses explored various anhydrides and acid chlorides, contributing to advancements in polymer materials research (Kricheldorf & Schwarz, 1984).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized for potential use in creating other bioactive compounds. For instance, the synthesis of 4-hydroxy-3,5-dimethoxybenzoyl glycine was explored for its potential in synthesizing other compounds with medicinal relevance (Ni Shou, 2004).

Antioxidant Properties

Studies have also assessed the antioxidant capacities of phenolic derivatives, including 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid. These investigations contribute to understanding the role of such compounds in combating oxidative stress, which is relevant in food science and pharmacology (Kucukoglu & Nadaroğlu, 2014).

properties

IUPAC Name

4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7/c1-4-18-12(15)19-10-8(16-2)5-7(11(13)14)6-9(10)17-3/h5-6H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIOSIYBQLJZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940253
Record name 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid

CAS RN

18780-67-1
Record name 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18780-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethoxycarbonyl)oxy-3,5-dimethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018780671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ethoxycarbonyl)oxy-3,5-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Reactant of Route 4
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Reactant of Route 5
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Reactant of Route 6
4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid

Citations

For This Compound
3
Citations
MS Chodnekar, LK Sharp… - Journal of Pharmacy and …, 1962 - academic.oup.com
4-Ethoxycarbonyloxy-3,5-dimethoxybenzanilide (I), 3-dimethylamino-benzanilide (II), N(3,4-dimethoxyphenethyl)-4-ethoxycarbonyloxy- 3,5-dimethoxybenzamide (III), N-(3,4-…
Number of citations: 2 academic.oup.com
A Ghinet, P Gautret, NV Hijfte, B Ledé… - … A European Journal, 2014 - Wiley Online Library
A rapid domino π‐cationic arylation of aromatic carboxylic acids, mediated by Eaton’s reagent, has been developed for the synthesis of Iasi‐red polymethoxylated polycyclic aromatic …
R Zou, Y Zhao, Y Wang, D Duan, L Fan, L Dai… - …, 2018 - jtatm.textiles.ncsu.edu
A microwave-assisted depolymerization method of lignin with various metal chloride catalysts (MgCl2, AlCl3, FeCl3, ZnCl2, and MnCl2) in a formic acid and hydrochloric acid system …
Number of citations: 10 jtatm.textiles.ncsu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.